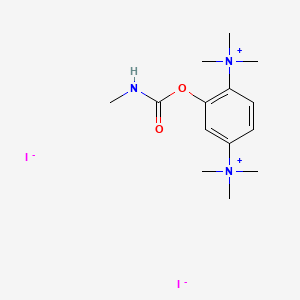
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is a chemical compound with the molecular formula C8H18N2O5S and a molecular weight of 254.30392 g/mol . This compound is known for its unique structure, which includes an ammonium group, an oxoallyl group, and a methyl sulphate group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate typically involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethylamine and methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(methacryloyloxyethyl)ammonium methyl sulphate: Similar in structure but with a methacryloyloxyethyl group instead of an oxoallyl group.
Trimethyl(2-(2-methyl-1-oxoallyl)amino)propylammonium methyl sulphate: Another related compound with a different substitution pattern.
Uniqueness
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
79820-01-2 |
|---|---|
Fórmula molecular |
C8H18N2O5S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |
InChI |
InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |
Clave InChI |
LCDMPDGHVYVCFL-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |
Números CAS relacionados |
65505-13-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


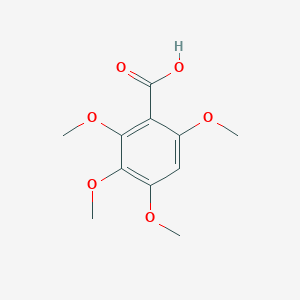
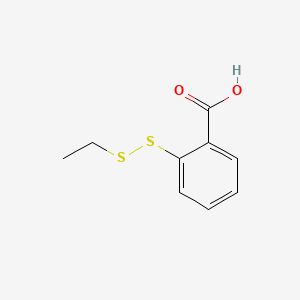
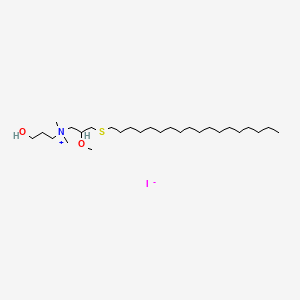

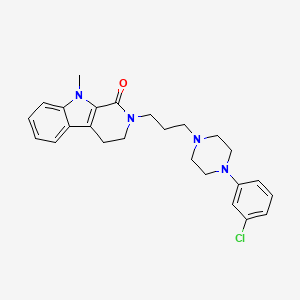
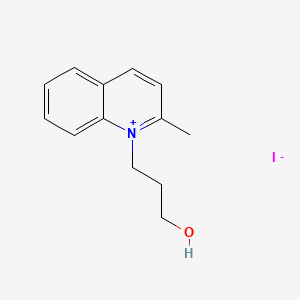
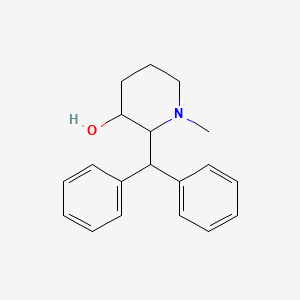
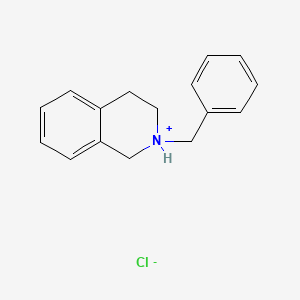
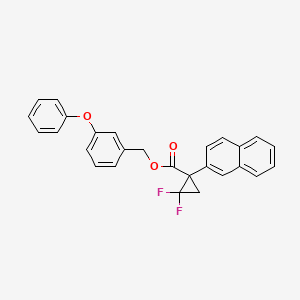
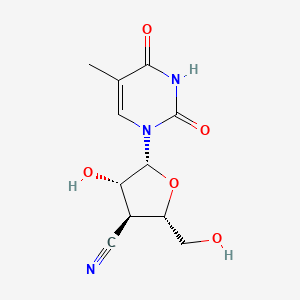
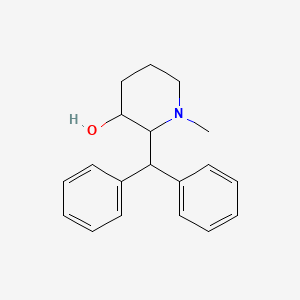

![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
